4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile is a complex organic compound that features a benzothiazole core structure Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde under oxidative conditions. One common method involves using iodine as a catalyst in dimethylformamide (DMF) to facilitate the reaction . Another approach employs microwave-assisted synthesis in an ionic liquid medium, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of benzothiazole derivatives often utilizes continuous flow reactors to maintain optimal reaction conditions and improve scalability. The use of green chemistry principles, such as employing recyclable catalysts and minimizing solvent use, is increasingly common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound, which lacks the nitrile and dioxo groups.
Benzothiadiazine: A related compound with a similar core structure but different functional groups.
Benzoxazole: Another heterocyclic compound with an oxygen atom in place of sulfur.
Uniqueness
4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90687-60-8 |
---|---|
Molekularformel |
C14H8N2O2S |
Molekulargewicht |
268.29 g/mol |
IUPAC-Name |
4-(1,3-dioxo-1,2-benzothiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8N2O2S/c15-9-10-5-7-11(8-6-10)16-14(17)12-3-1-2-4-13(12)19(16)18/h1-8H |
InChI-Schlüssel |
QQYNZCJHWYEQRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(S2=O)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.